
D-Altrose
Übersicht
Beschreibung
D-Altrose is a rare monosaccharide, specifically an aldohexose, which means it contains six carbon atoms and an aldehyde group. It is an epimer of D-glucose, differing only in the configuration around the third carbon atom. This compound is not commonly found in nature but has been isolated from certain bacterial strains. It is soluble in water and practically insoluble in methanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Altrose can be synthesized through various enzymatic methods. One common approach involves the conversion of D-allulose using enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes facilitate the isomerization process under specific conditions, typically involving controlled pH and temperature settings.
Industrial Production Methods: Industrial production of this compound is challenging due to its rarity and the complexity of its synthesis. biotechnological methods have been developed to produce this compound more efficiently. These methods often involve the use of genetically engineered microorganisms that express the necessary enzymes for the conversion of precursor sugars like D-allulose .
Analyse Chemischer Reaktionen
Types of Reactions: D-Altrose undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form aldonic acids using mild oxidizing agents such as hypobromite.
Common Reagents and Conditions:
Oxidation: Hypobromite, mild acidic or basic conditions.
Reduction: Sodium borohydride, aqueous or alcoholic solvents.
Substitution: Alcohols, acid catalysts like hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Glycosides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cellular metabolism and as a potential cryoprotectant.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and immunosuppressant properties.
Industry: Potential use as a low-calorie sweetener and in the production of biodegradable polymers.
Wirkmechanismus
The mechanism by which D-Altrose exerts its effects involves several molecular pathways:
Vergleich Mit ähnlichen Verbindungen
D-Altrose is one of several aldohexoses, which include:
- D-Allose
- D-Glucose
- D-Mannose
- D-Gulose
- D-Idose
- D-Galactose
- D-Talose
Uniqueness: this compound is unique due to its specific configuration and its rare occurrence in nature. Unlike D-Glucose and D-Galactose, which are abundant and widely studied, this compound’s rarity makes it a subject of interest for specialized applications and research .
Eigenschaften
IUPAC Name |
(3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-RSVSWTKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B8254681.png)
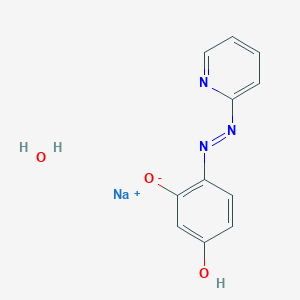
![aluminum;calcium;7-carboxy-4,6-dihydroxy-8-methyl-9,10-dioxo-2-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,3-diolate;hydroxide;trihydrate](/img/structure/B8254662.png)
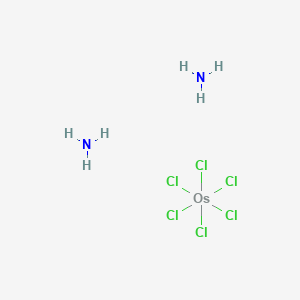
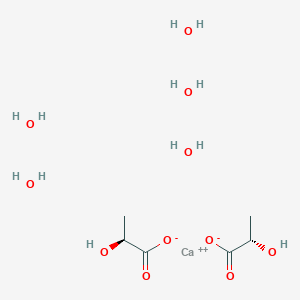
![dipotassium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;dihydrate](/img/structure/B8254742.png)
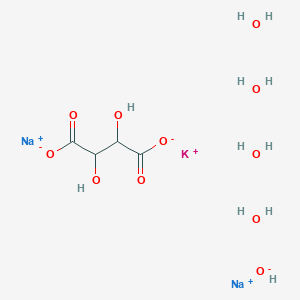

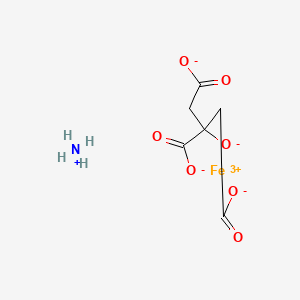
![Copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;methanesulfonate](/img/structure/B8254691.png)
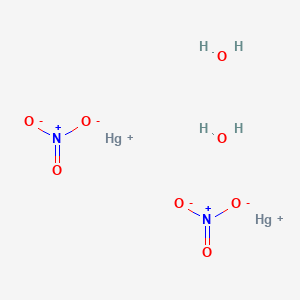

![(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31R,33R,35R,37R,39R,41R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B8254718.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B8254726.png)
